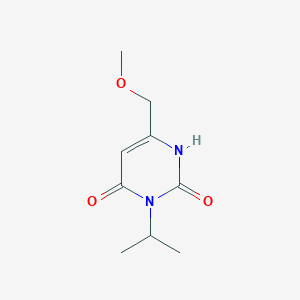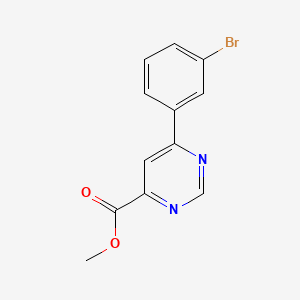![molecular formula C12H11ClN2O4 B1484243 [1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2173083-50-4](/img/structure/B1484243.png)
[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
説明
1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CBDA) is an organic compound that has recently become the focus of scientific research due to its potential applications in a variety of fields. CBDA is a derivative of acetic acid and is composed of a benzene ring with a chlorine atom and an imidazolidin-4-yl group attached to it. The compound has a molecular formula of C9H9ClN2O3 and a molecular weight of 226.6 g/mol. CBDA is an important intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications in a variety of medical conditions.
科学的研究の応用
Conformational Studies and Supramolecular Complexes
Research on hydantoin-5-acetic acid, a compound with a structural motif similar to "[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid," highlights its potential in forming supramolecular complexes due to its conformational preferences. The study by Gerhardt et al. (2012) explored the crystallization of hydantoin-5-acetic acid to examine its conformational behaviors, which are crucial for forming coformers in supramolecular assemblies (Gerhardt, Tutughamiarso, & Bolte, 2012).
Antioxidant Activity
Another research avenue is the synthesis of compounds with antioxidant properties. Chornous et al. (2013) synthesized a series of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids, demonstrating pronounced antioxidant activity. This suggests potential applications in designing molecules for oxidative stress-related conditions (Chornous, Palamar, Yaremii, & Vovk, 2013).
Novel Synthetic Methodologies
The exploration of new synthetic routes for derivatives of imidazolidinone is another significant application. Shestakov et al. (2007) reported on the synthesis of 2-iminoimidazolidin-4-one derivatives, which are structurally related to the queried compound, indicating the chemical versatility and potential for creating novel molecules with tailored properties (Shestakov, Sidorenko, & Shikhaliev, 2007).
Polymorphism and Physical Chemistry
A study by Nogueira et al. (2020) on 5-acetic acid hydantoin, similar in structural motif, focused on its conformational landscape and polymorphism. This research underscores the significance of understanding the physical and chemical properties of such compounds, which can influence their practical applications, including material science and drug formulation (Nogueira et al., 2020).
特性
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZTIGBDPLEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)
![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)





![6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484183.png)